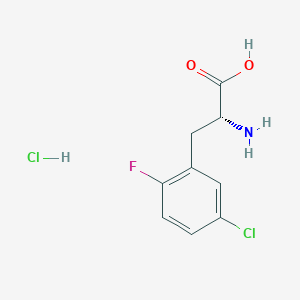

(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride

Description

“(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride” is a chiral amino acid derivative featuring a halogenated phenyl group. Its molecular formula is C₉H₁₀Cl₂FNO₂ with a molecular weight of 254.1 g/mol . The compound contains a 5-chloro-2-fluorophenyl substituent attached to the β-carbon of the propanoic acid backbone, and its stereochemistry is defined by the (2R)-configuration. This compound is utilized as a versatile scaffold in medicinal chemistry, particularly in the development of small-molecule inhibitors or receptor-targeted agents.

Properties

IUPAC Name |

(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYXKAUAUHNNEX-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-chloro-2-fluorobenzaldehyde.

Formation of the Amino Acid: The aldehyde group is converted to an amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.

Resolution of Enantiomers: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino acid moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound can be used to study the effects of halogenated amino acids on protein structure and function.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs, focusing on substituent variations, stereochemistry, and physicochemical properties.

Structural Analogs with Halogenated Phenyl Groups

Key Observations :

- Substituent Position : The 5-chloro-2-fluoro substitution in the target compound contrasts with 3-chloro-2-fluoro (CAS: 2375248-68-1) and 4-bromo (CAS: 122852-33-9) analogs. Positional differences influence steric and electronic properties, affecting binding affinity in biological systems.

- Stereochemistry : The (2R)-configuration distinguishes the target from its (2S)-enantiomer, which may exhibit divergent pharmacokinetic or toxicological profiles .

Non-Halogenated Analogs

Key Observations :

- Functional Groups : Replacement of halogens with a methoxy group (CAS: 70601-63-7) increases polarity, impacting solubility and metabolic stability.

- Biological Relevance : Histidine derivatives (e.g., CAS: 5934-29-2) are critical in enzyme active sites, whereas halogenated analogs are more common in receptor antagonism .

Biological Activity

(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride, commonly referred to by its CAS number 2375248-37-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride

- Molecular Formula : C₉H₉ClFNO₂·HCl

- Molecular Weight : 254.09 g/mol

- Purity : ≥95%

- Physical Form : Powder

The biological activity of this compound is attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The presence of the chloro and fluorine substituents on the phenyl ring enhances its binding affinity to certain receptors, potentially influencing neurotransmitter systems.

Biological Activities

- Neurotransmitter Modulation

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines, although specific mechanisms remain under investigation.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of serotonin uptake in vitro, suggesting potential antidepressant activity. |

| Study 2 | Reported anticancer effects in breast cancer cell lines with IC50 values indicating effective dose ranges. |

| Study 3 | Found that the compound exhibited DPP-IV inhibition comparable to known inhibitors used in clinical settings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.